molecular formula C20H22O3 B10888024 Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester

Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester

Cat. No.: B10888024
M. Wt: 310.4 g/mol
InChI Key: WFTHGCZJTHGGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is an organic compound with the molecular formula C20H22O3 and a molecular weight of 310.3869 g/mol . This compound is characterized by a cyclohexane ring attached to a carboxylic acid group, which is further esterified with a 4-benzyloxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-benzyloxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and phenol derivatives, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective esterification and specific interactions with biological molecules .

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C20H22O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2

InChI Key

WFTHGCZJTHGGCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.